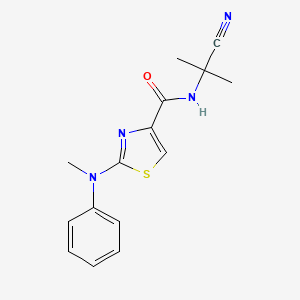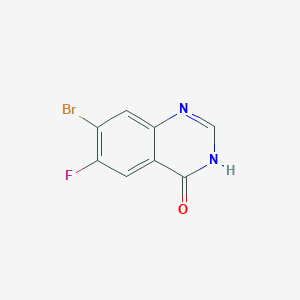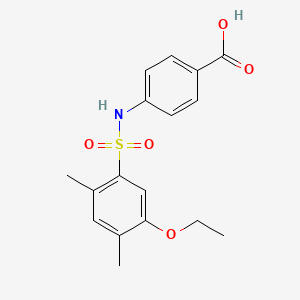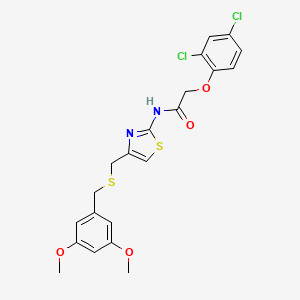![molecular formula C23H18FN7O2 B2474574 N-(1-(1-(4-fluorophényl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-méthyl-1H-pyrazol-5-yl)-2-phénoxyacétamide CAS No. 1007084-87-8](/img/structure/B2474574.png)
N-(1-(1-(4-fluorophényl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-méthyl-1H-pyrazol-5-yl)-2-phénoxyacétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
: N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxyacetamide is a synthetic compound known for its potential applications in medicinal chemistry. It features a complex structure incorporating fluoro, pyrazolo, and phenoxyacetamide groups, which contribute to its unique chemical and biological properties.
Applications De Recherche Scientifique
Chemistry
: As a precursor for synthesizing more complex molecules or as a ligand in coordination chemistry.
Biology
: For its potential activity in modulating biological pathways, such as enzyme inhibition or receptor binding.
Medicine
: Investigated for potential therapeutic uses, particularly in targeting specific enzymes or receptors involved in diseases.
Industry
: As an intermediate in the synthesis of more complex pharmaceuticals or agrochemicals.
Mécanisme D'action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , which could be helpful in developing new useful derivatives.
Mode of Action
It’s worth noting that similar compounds have been found to inhibit certain kinase activities . This suggests that the compound might interact with its targets by inhibiting their activity, leading to changes in cellular processes.
Biochemical Pathways
Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound might affect multiple biochemical pathways, leading to a broad spectrum of downstream effects.
Pharmacokinetics
It’s worth noting that all the potent compounds from a similar series have a clogp value less than 4 and molecular weight less than 400 . This suggests that the compound might maintain drug-likeness during lead optimization, which could impact its bioavailability.
Result of Action
Similar compounds have been found to reduce clonogenicity, arrest the cell cycle at the g2/m phase, and induce caspase-mediated apoptotic cell death . This suggests that the compound might have similar effects on cells.
Action Environment
It’s worth noting that the emergence of multi-drug-resistant strains of certain pathogens due to improper use of both traditional first-line and second-line drugs is a serious challenge in the treatment of certain diseases . This suggests that the compound’s action, efficacy, and stability might be influenced by factors such as drug resistance and improper drug use.
Analyse Biochimique
Biochemical Properties
The biochemical properties of N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxyacetamide are not yet fully characterized. Pyrimidine derivatives, to which this compound belongs, are known to interact with various enzymes, proteins, and other biomolecules . For instance, some pyrimidine derivatives have been found to inhibit Aurora kinase A (AURKA), a key enzyme involved in cell cycle regulation . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or activation of the enzyme’s function .
Cellular Effects
The cellular effects of N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxyacetamide are not well-documented. Pyrimidine derivatives have been reported to influence various cellular processes. For instance, some pyrimidine derivatives have been found to inhibit cell proliferation, induce cell cycle arrest, and trigger apoptotic cell death . These effects are often mediated through the compound’s impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxyacetamide is not yet fully understood. Pyrimidine derivatives are known to exert their effects at the molecular level through various mechanisms. These can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, some pyrimidine derivatives have been found to inhibit the activity of AURKA, leading to cell cycle arrest and apoptosis .
Metabolic Pathways
The metabolic pathways involving N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxyacetamide are not yet fully characterized. Pyrimidine derivatives are known to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Méthodes De Préparation
: This compound can be synthesized through various synthetic routes, generally involving the following steps:
Initial formation of the pyrazolo[3,4-d]pyrimidin ring system.
Introduction of the 4-fluorophenyl group to this core structure.
Subsequent methylation at the 3-position of the pyrazole ring.
Final coupling with phenoxyacetamide.
Typical reaction conditions include the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile, with catalysts such as palladium or copper to facilitate the coupling reactions.
For industrial production, this synthesis might be scaled up using batch or continuous flow processes, ensuring the conditions are optimized for yield and purity.
Analyse Des Réactions Chimiques
: N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxyacetamide undergoes several types of chemical reactions:
Oxidation
: This can occur at various positions on the pyrazole rings, potentially leading to the formation of N-oxides.
Reduction
: Often targeted at the fluorophenyl group or pyrazole rings, leading to corresponding amines or dihydro derivatives.
Substitution
: Halogen substitution on the fluorophenyl group can yield a variety of derivatives. Common reagents include halogenating agents like bromine or iodine, and nucleophiles for substitution reactions.
Major products depend on the reaction conditions but often include derivatives with modified electronic and steric properties, impacting their biological activities.
Comparaison Avec Des Composés Similaires
: Compared to similar compounds, N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxyacetamide stands out due to its unique combination of the pyrazolo[3,4-d]pyrimidin and phenoxyacetamide moieties. Similar compounds include:
N-(4-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-phenoxyacetamide
N-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxyacetamide
These analogues differ mainly in their substitution patterns, affecting their chemical reactivity and biological activity.
That’s a lot of scientific power in one little molecule. What do you find most fascinating about it?
Propriétés
IUPAC Name |
N-[2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN7O2/c1-15-11-20(28-21(32)13-33-18-5-3-2-4-6-18)31(29-15)23-19-12-27-30(22(19)25-14-26-23)17-9-7-16(24)8-10-17/h2-12,14H,13H2,1H3,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZQMGYKQGJTSMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)COC2=CC=CC=C2)C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(2-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)amino]butan-1-ol](/img/structure/B2474491.png)

![5-bromo-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2474497.png)
![1-(2,6-dimethylmorpholino)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2474498.png)

![2-ethoxy-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2474500.png)

![2-Oxo-2-phenylethyl 4-{[(furan-2-yl)methyl]sulfamoyl}benzoate](/img/structure/B2474502.png)

![3-{[(4-chlorophenyl)methyl]sulfanyl}-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B2474506.png)
![2-Chloro-1-[3-cyclopropyl-3-(2,2-difluoroethyl)azetidin-1-yl]ethanone](/img/structure/B2474507.png)
![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}ethanediamide](/img/structure/B2474509.png)


